4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde
Overview
Description
4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde is an organic compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a bis(2-acetyloxyethyl)amino group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with 2-bromoethyl acetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 4-aminobenzaldehyde attacks the bromoethyl acetate, resulting in the formation of the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained between 0°C and 25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: 4-[Bis[2-(acetyloxy)ethyl]amino]benzoic acid.
Reduction: 4-[Bis[2-(acetyloxy)ethyl]amino]benzyl alcohol.
Substitution: 4-[Bis[2-(hydroxy)ethyl]amino]benzaldehyde.
Scientific Research Applications
4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the acetyloxy groups may undergo hydrolysis to release acetic acid, which can further influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[Bis[2-(hydroxy)ethyl]amino]benzaldehyde
- 4-[Bis[2-(chloroethyl)amino]benzaldehyde
- 4-[Bis[2-(cyanoethyl)amino]benzaldehyde
Uniqueness
4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde is unique due to its dual acetyloxyethyl groups, which provide distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in applications requiring specific chemical modifications or interactions .
Properties
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-formylanilino]ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-12(18)20-9-7-16(8-10-21-13(2)19)15-5-3-14(11-17)4-6-15/h3-6,11H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLXLGFSGXFLFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316890 | |
Record name | 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41313-77-3 | |
Record name | NSC308801 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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